N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide
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Overview
Description
N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a complex organic compound that features a unique combination of thiophene, oxadiazole, and azetidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.
Introduction of the thiophene moiety: Thiophene derivatives can be introduced through various coupling reactions, such as Suzuki or Stille coupling.
Azetidine ring formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.
Final coupling: The final step involves coupling the azetidine derivative with the oxadiazole-thiophene intermediate under suitable conditions, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, organometallic reagents, and strong acids or bases can facilitate substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide depends on its specific application:
Medicinal Chemistry: It may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that inhibit or modulate their activity.
Materials Science: The compound’s electronic properties may be exploited in the design of materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Similar Compounds
N-(thiophen-2-yl)-3-(3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide: can be compared with other compounds containing thiophene, oxadiazole, or azetidine moieties, such as:
Uniqueness
The uniqueness of this compound lies in its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-thiophen-2-yl-3-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-15(17-13-4-2-6-23-13)19-8-10(9-19)14-16-12(18-21-14)7-11-3-1-5-22-11/h1-6,10H,7-9H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMRFWPBHOAUAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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